![molecular formula C11H14Cl2N2OS B3022256 {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride CAS No. 1185709-34-5](/img/structure/B3022256.png)
{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
Vue d'ensemble
Description
The compound , {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride, is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which may offer insights into the chemical behavior and properties of similar structures. The first paper discusses pharmacologically active benzo[b]thiophen derivatives, which are structurally related to thiazoles, indicating a potential relevance in the context of bioactive compounds . The second paper details molecular cocrystals involving a thiadiazol derivative, which shares a similar heterocyclic motif with thiazoles, and could provide information on the molecular interactions and crystal structures of related compounds .
Synthesis Analysis
The synthesis of related compounds involves the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines . This suggests that a similar approach could be used for synthesizing the thiazolyl derivative , possibly involving a bromination step followed by a substitution reaction with an appropriate amine. The second paper does not provide direct synthesis information for the compound of interest but does discuss the formation of cocrystals and salts, which could be relevant for the isolation and purification of the target compound .
Molecular Structure Analysis
While the exact molecular structure of this compound is not analyzed in the papers, the structural analysis of related compounds, such as the cocrystals and salts of thiadiazol derivatives, reveals hydrogen bonding motifs and (\pi)-(\pi) stacking interactions . These interactions are crucial for the stability and packing of the molecules in the solid state and could be indicative of the behavior of the thiazolyl derivative's molecular structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of this compound. However, the synthesis routes and interactions described for related compounds suggest that the thiazolyl derivative could undergo similar reactions, such as nucleophilic substitution or the formation of hydrogen-bonded complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. Nonetheless, the properties of benzo[b]thiophen derivatives and thiadiazol cocrystals, such as solubility, melting points, and crystal packing, could provide a comparative basis for predicting the properties of the thiazolyl derivative . The presence of a methoxy group and the thiazole ring in the compound suggests potential for specific solubility characteristics and reactivity patterns.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of thiazole derivatives, including compounds similar to "{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride," have been widely studied. For example, the work by P. Uma et al. (2017) focuses on synthesizing various benzo[d]thiazole derivatives and examining their biological activities, particularly against bacterial strains. These compounds, synthesized through condensation reactions, were found to have significant toxicity against bacteria, especially those derivatives with a chlorine substituent and a methoxy group, indicating their potential as antimicrobial agents (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Anticancer Activity
The exploration of thiazole derivatives for their anticancer properties is another significant area of research. T. Yakantham et al. (2019) designed and synthesized a series of thiazol-4-amine derivatives and evaluated their anticancer activity against various human cancer cell lines. These compounds demonstrated good to moderate activity, highlighting the potential of thiazole derivatives in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of thiazole derivatives. M. Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and assessed their antimicrobial and antiproliferative activities. Some of these compounds exhibited strong antimicrobial activity against specific bacterial strains and showed cytotoxicity against cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer agents (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Anticoccidial and Antimicrobial Activity
The compound 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones, which shares structural similarities with "this compound," was found to possess significant anticoccidial and antimicrobial activities, suggesting its potential use in veterinary medicine and microbial infection control (Georgiadis, 1976).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to interact with a variety of targets, including g protein-coupled receptors .
Mode of Action
It is known that thiazole and indole derivatives can bind with high affinity to multiple receptors , which could potentially lead to changes in cellular processes.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
The presence of the piperazine moiety in similar compounds has been associated with improved pharmacokinetic properties .
Result of Action
Thiazole and indole derivatives have been associated with a wide range of biological activities, suggesting that this compound may have similar effects .
Propriétés
IUPAC Name |
[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.2ClH/c1-14-9-4-2-3-8(5-9)11-13-7-10(6-12)15-11;;/h2-5,7H,6,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMCULRISPXGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(S2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



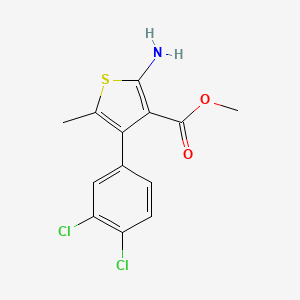
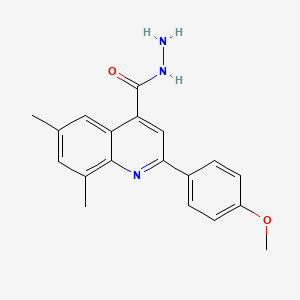

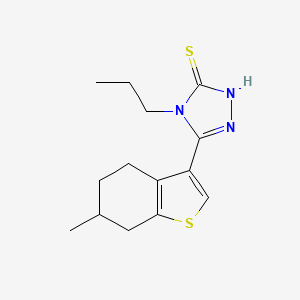
![4-methyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3022180.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B3022182.png)
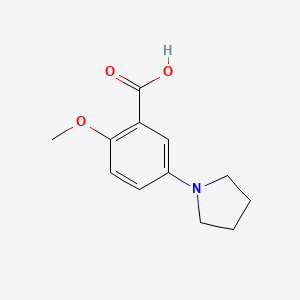
![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)
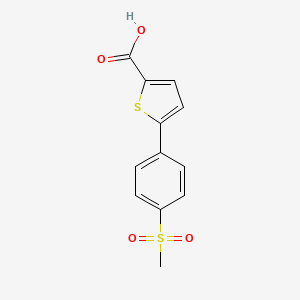
![2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022187.png)
![2-[(4-methyl-5-{[(3-nitrophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022188.png)
![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)
![3-{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}propanoic acid](/img/structure/B3022194.png)
![Methyl 3-[(cyclohexylamino)sulfonyl]thiophene-2-carboxylate](/img/structure/B3022196.png)